molecular formula C₃₆H₃₅D₃O₁₃ B1151032 4'-O-Benzyl Etoposide-d3

4'-O-Benzyl Etoposide-d3

Cat. No.: B1151032
M. Wt: 681.7
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Description

Significance of Stable Isotope Labeling in Mechanistic and Metabolic Investigations

Stable isotope labeling is a powerful technique in chemical and biological research, offering profound insights into complex biological processes. symeres.com Unlike radioactive isotopes, stable isotopes are non-radioactive forms of elements that contain an additional neutron, making them slightly heavier without altering their chemical properties. metsol.comwikipedia.org This key characteristic allows them to be safely used as tracers in a wide array of studies, including in human subjects, without the health risks associated with radiation. metsol.comnih.gov The incorporation of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into molecules is a cornerstone of modern drug discovery and development. symeres.com

In mechanistic and metabolic investigations, stable isotope-labeled compounds are indispensable tools. symeres.comscitechnol.com By replacing hydrogen with deuterium in a drug molecule, researchers can study its metabolic fate with high precision. scitechnol.com This process, known as deuterium labeling, can influence the rate of metabolic reactions due to the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and breaks more slowly than a C-H bond. wikipedia.orgresearchgate.net This effect is invaluable for elucidating reaction mechanisms and identifying metabolic "soft spots" in a drug molecule that are susceptible to enzymatic breakdown. researchgate.netbeilstein-journals.org

The use of stable isotope-labeled compounds, particularly in conjunction with highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the accurate tracking and quantification of a drug and its metabolites in biological samples such as blood and urine. nih.govscitechnol.comacs.org This information is critical for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgnih.gov Furthermore, deuterated compounds serve as ideal internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), ensuring the accuracy and reliability of quantitative analysis by correcting for variations during sample processing and analysis. aptochem.comkcasbio.comclearsynth.com Ultimately, the application of stable isotope labeling accelerates the drug development process by providing detailed pharmacokinetic and pharmacodynamic data, which helps in identifying promising drug candidates and understanding their mechanism of action. metsol.comnih.gov

Overview of Etoposide (B1684455) and its Analogues within Podophyllotoxin (B1678966) Chemistry for Research Purposes

Podophyllotoxin, a naturally occurring lignan (B3055560) extracted from the roots and rhizomes of Podophyllum species, has a long history in traditional medicine and has become a focal point in the development of modern anticancer agents. nih.govresearchgate.netfrontiersin.org While podophyllotoxin itself exhibits significant cytotoxicity by inhibiting microtubule assembly, its clinical use is limited by severe side effects. pharmacophorejournal.com This led to extensive research and chemical modification of the podophyllotoxin scaffold, resulting in the synthesis of semi-synthetic derivatives with improved therapeutic profiles. researchgate.netmdpi.com

Among the most successful of these derivatives are etoposide (VP-16) and teniposide (B1684490) (VM-26). nih.govfrontiersin.org Unlike their parent compound, etoposide and its analogues exhibit a different mechanism of action. They function as inhibitors of the nuclear enzyme DNA topoisomerase II. frontiersin.orgpharmacophorejournal.comresearchgate.net By stabilizing a covalent complex between the enzyme and DNA, these drugs induce double-strand breaks in the DNA, which ultimately prevents cell division and leads to apoptotic cell death. benthamdirect.comnih.gov Etoposide has become a widely used chemotherapeutic agent for treating various cancers, including small cell lung cancer and testicular cancer. benthamdirect.comnih.gov

The field of podophyllotoxin chemistry continues to evolve, with ongoing efforts to synthesize new analogues to overcome challenges such as drug resistance, metabolic inactivation, and poor water solubility. pharmacophorejournal.combenthamdirect.com Researchers modify various parts of the podophyllotoxin structure, particularly the C-4 position, to enhance anti-tumor activity and explore structure-activity relationships. pharmacophorejournal.com These analogues are crucial research tools for investigating the intricacies of topoisomerase II inhibition, DNA repair mechanisms, and pathways of drug-induced apoptosis. nih.govrjlbpcs.com The development of diverse etoposide analogues allows scientists to probe the molecular interactions between the drug, the enzyme, and DNA, contributing to a deeper understanding of cancer biology and the design of more effective chemotherapeutic agents. researchgate.netnih.gov

Rationale for the Specific Deuterated Benzylated Analogue: 4'-O-Benzyl Etoposide-d3 as a Research Tool and Synthetic Intermediate

The compound this compound is a specifically designed molecule that serves dual purposes in chemical biology research: it is a valuable analytical research tool and a key synthetic intermediate. Its unique structure combines two important chemical modifications of the etoposide core: deuteration and benzylation.

As a Research Tool:

The incorporation of three deuterium atoms (d3) makes this compound an excellent internal standard for quantitative bioanalysis. aptochem.compharmaffiliates.com In techniques like LC-MS/MS, which are used to measure the concentration of drugs and their metabolites in biological fluids, an internal standard is essential for accuracy and precision. kcasbio.com An ideal internal standard is chemically almost identical to the analyte but has a different mass. aptochem.com Deuterated standards, like this compound, co-elute with the non-labeled analyte during chromatography and exhibit similar ionization behavior in the mass spectrometer, effectively correcting for any sample loss during extraction or fluctuations in instrument response. aptochem.comkcasbio.com The mass difference of three daltons ensures that its signal is clearly distinguishable from the natural isotopic distribution of the unlabeled compound, leading to highly reliable and robust analytical methods. aptochem.com

As a Synthetic Intermediate:

The benzyl (B1604629) group (C₇H₇) attached at the 4'-O position of the phenolic ring serves as a protective group. figshare.com In the synthesis of etoposide analogues, it is often necessary to prevent the reactive 4'-phenolic hydroxyl group from participating in unintended side reactions while other parts of the molecule are being modified. The benzyl group effectively "caps" this hydroxyl group, rendering it inert. smolecule.com

Once the desired chemical modifications are complete, the benzyl group can be readily removed through a deprotection step, such as hydrogenolysis, to restore the free hydroxyl group and yield the final target analogue. google.com Therefore, 4'-O-Benzyl Etoposide serves as a crucial intermediate, providing a strategic pathway for the synthesis of a variety of novel etoposide derivatives. The deuterated version, this compound, can be used to synthesize deuterated etoposide analogues, which are themselves valuable tools for metabolic and mechanistic studies. beilstein-journals.orgbeilstein-journals.org This synthetic utility allows researchers to create a library of modified compounds to investigate structure-activity relationships and develop new potential therapeutic agents. google.com

Data Tables

Table 1: Properties of this compound Data derived from available chemical information. pharmaffiliates.com

PropertyValue
Molecular Formula C₃₆H₃₅D₃O₁₃
Molecular Weight 681.70 g/mol
Isotopic Label Deuterium (d3)
Key Structural Features Benzyl ether at 4'-position, Etoposide core structure

Properties

Molecular Formula

C₃₆H₃₅D₃O₁₃

Molecular Weight

681.7

Synonyms

(5R,5aR,8aR,9S)-5-[3,5-Dimethoxy-4-(phenylmethoxy)phenyl]-9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one-d3; 

Origin of Product

United States

Advanced Synthetic Methodologies for 4 O Benzyl Etoposide D3

Strategic Considerations for Deuterium (B1214612) Incorporation in Complex Natural Product Derivatives

The deliberate incorporation of deuterium into drug candidates, a technique known as isotopic labeling, is a modern strategy to improve the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals. acs.orgmusechem.com Replacing hydrogen with its heavier, stable isotope, deuterium, can lead to a significant kinetic isotope effect. This effect can slow down metabolic pathways that involve the cleavage of carbon-hydrogen bonds, thereby enhancing the metabolic stability of the drug. nih.gov In the context of complex natural product derivatives like etoposide (B1684455), "precision deuteration" at metabolically vulnerable sites is a key consideration. nih.gov The goal is to block or slow down specific metabolic pathways without altering the molecule's pharmacological activity. nih.gov

For the synthesis of 4'-O-Benzyl Etoposide-d3, the strategic placement of three deuterium atoms is paramount. The primary methods for introducing deuterium into organic molecules include stepwise synthesis from commercially available deuterated starting materials, or isotope exchange reactions using a deuterated solvent or reagent. researchgate.net The choice of method depends on the desired location of the deuterium atoms and the chemical compatibility of the substrate.

Precursor Synthesis and Stereoselective Transformations in Podophyllotoxin (B1678966) Analogue Chemistry

The synthesis of etoposide and its derivatives originates from podophyllotoxin, a naturally occurring aryltetralin lignan (B3055560). ingentaconnect.comnih.gov The tetracyclic core of podophyllotoxin serves as the foundational scaffold, and modifications, particularly at the C-4 position, are crucial for altering the biological mechanism of action. tandfonline.com While podophyllotoxin acts as an inhibitor of tubulin polymerization, etoposide and its analogues function as topoisomerase II inhibitors. mdpi.comscispace.com This shift in mechanism is a direct result of stereospecific glycosylation at the C-4 hydroxyl group. tandfonline.com

The synthesis of podophyllotoxin analogues involves intricate stereoselective transformations to ensure the correct spatial arrangement of substituents. mdpi.com Given the multiple chiral centers in the podophyllotoxin skeleton, maintaining stereochemical integrity throughout the synthetic sequence is a significant challenge. Methodologies such as crystallization-induced stereoselective glycosidation reactions have been developed to achieve high yields of the desired stereoisomer. nih.gov The synthesis of the precursor for this compound would likely involve the stereospecific introduction of a deuterated moiety or the modification of a suitable podophyllotoxin derivative.

Protecting Group Strategies: Emphasis on Benzyl (B1604629) Ether Applications in Etoposide Derivative Synthesis

Protecting group chemistry is indispensable in the multistep synthesis of complex molecules like etoposide derivatives. The judicious selection, introduction, and removal of protecting groups are critical for preventing unwanted side reactions and for the regioselective modification of multifunctional compounds. organic-chemistry.org In the synthesis of etoposide and its analogues, benzyl ethers are commonly employed as protecting groups for hydroxyl functionalities. psu.eduacs.org

The use of benzyl ethers is advantageous due to their relative stability to a wide range of reaction conditions and the availability of reliable methods for their cleavage. organic-chemistry.org In the synthesis of this compound, a benzyl ether already present at the 4'-O-position serves a dual purpose: as a protecting group for the phenolic hydroxyl and as an integral part of the final target molecule's structure. The synthesis of etoposide phosphate (B84403) has been efficiently achieved using benzyl ether protecting groups on both the phosphate and the sugar moieties, allowing for their simultaneous removal in a single step. psu.eduacs.org The removal of benzyl ethers is typically accomplished through palladium-catalyzed hydrogenation. organic-chemistry.org However, selective debenzylation in the presence of other sensitive functional groups can also be achieved using specific reagents and conditions. rsc.orgrsc.org

Purification and Advanced Spectroscopic Characterization Techniques for Synthetic Intermediates and the Final Labeled Product in Research Synthesis

The purification of synthetic intermediates and the final deuterated product is crucial to ensure high purity and to remove any unreacted starting materials, reagents, or byproducts. Common purification techniques in organic synthesis include column chromatography, crystallization, and high-performance liquid chromatography (HPLC). The choice of purification method depends on the physical and chemical properties of the compound.

Following purification, advanced spectroscopic techniques are employed for the comprehensive characterization of the synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds and is particularly useful for confirming the incorporation and location of deuterium atoms. nih.govwikipedia.org Both ¹H NMR and ²H NMR can be utilized to determine the extent and position of deuteration. researchgate.net

Mass spectrometry (MS) is another indispensable analytical technique that provides information about the molecular weight and isotopic composition of a compound. wikipedia.org High-resolution mass spectrometry (HRMS) can be used to accurately determine the isotopic purity of deuterium-labeled compounds by distinguishing between the corresponding H/D isotopologs. nih.gov Infrared (IR) spectroscopy can also offer a rapid initial assessment of deuterium incorporation by detecting the characteristic vibrational modes of C-D bonds, which differ from those of C-H bonds. researchgate.netresearchgate.net

Table 1: Spectroscopic Data for a Hypothetical Deuterated Etoposide Analogue

TechniqueObserved DataInterpretation
¹H NMR Disappearance or reduction in the intensity of specific proton signals.Confirms the replacement of hydrogen with deuterium at specific positions.
²H NMR Appearance of signals corresponding to the chemical shifts of the incorporated deuterium atoms.Provides direct evidence of deuterium incorporation and its chemical environment.
HRMS A molecular ion peak shifted by the mass of the incorporated deuterium atoms.Confirms the overall mass increase due to deuteration and allows for the calculation of isotopic purity.
IR Spectroscopy Appearance of new absorption bands in the C-D stretching region (approx. 2100-2300 cm⁻¹).Indicates the presence of carbon-deuterium bonds in the molecule.

Application of 4 O Benzyl Etoposide D3 in Pre Clinical Research and Analytical Chemistry

Utility as an Internal Standard in Quantitative Bioanalytical Assays

In preclinical research, accurate quantification of drug candidates and their metabolites in biological samples is critical. 4'-O-Benzyl Etoposide-d3 serves as an excellent internal standard for this purpose, particularly in stable isotope dilution assays.

Mass Spectrometry-Based Methods for Etoposide (B1684455) and Metabolite Quantification in Biological Matrices (Non-Human Systems)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma, tissue homogenates, and cell lysates. The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to achieving high accuracy and precision. nih.govresearchgate.net

The principle of this method relies on the near-identical physicochemical properties of the deuterated standard and the non-labeled analyte (the "light" compound, e.g., 4'-O-Benzyl Etoposide or etoposide itself). During sample preparation, which can include steps like protein precipitation or liquid-liquid extraction, any loss of analyte is mirrored by a proportional loss of the internal standard. Similarly, during LC-MS/MS analysis, both compounds co-elute chromatographically and experience the same degree of ionization enhancement or suppression in the mass spectrometer's ion source. researchgate.net

Because the instrument distinguishes between the two compounds based on their mass-to-charge (m/z) ratio—the d3-label adds 3 Daltons to the molecular weight—the ratio of the analyte's signal to the internal standard's signal remains constant despite variations in sample handling or instrument performance. pharmaffiliates.com This allows for precise quantification of the analyte, even at very low concentrations. nih.gov This technique is routinely applied in non-human preclinical studies to determine the concentration of etoposide and its derivatives. nih.gov

Table 1: Example Mass Transitions for LC-MS/MS Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
Etoposide589.2229.1Analyte Quantification
Etoposide-d3592.2229.1 or 232.1Internal Standard
4'-O-Benzyl Etoposide679.2VariableAnalyte Quantification
This compound682.2VariableInternal Standard

Method Development and Validation Parameters for Stable Isotope Dilution Assays in Research Environments

For a quantitative assay using this compound to be considered reliable in a research environment, it must undergo rigorous validation. This process establishes the performance characteristics of the method and ensures that the data generated are accurate and reproducible. Key validation parameters include:

Linearity: The assay must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a defined range. This is typically assessed by analyzing a series of calibration standards and requiring a correlation coefficient (r²) of >0.99. nih.govamazonaws.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). scispace.comwisdomlib.org Generally, the mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15%. scispace.com

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites.

Matrix Effect: This assesses whether components in the biological sample suppress or enhance the ionization of the analyte, which could lead to inaccurate results. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. researchgate.net

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic the sample lifecycle, including freeze-thaw cycles, short-term storage at room temperature (bench-top stability), and long-term storage at low temperatures. cjhp-online.canih.gov

Table 2: Typical Validation Parameters and Acceptance Criteria for Bioanalytical Methods
ParameterDescriptionCommon Acceptance Criteria (Research)
Linearity (r²)Establishes the concentration range over which the assay is accurate.≥ 0.99
Intra-day Precision (%CV)Reproducibility of results within the same day.≤ 15%
Inter-day Precision (%CV)Reproducibility of results across different days.≤ 15%
Accuracy (% Recovery)Closeness of measured value to the true value.85% to 115%
StabilityAnalyte integrity under various storage and handling conditions.Concentration within ±15% of initial

Investigation of Etoposide Metabolic Pathways in In Vitro and Ex Vivo Research Systems

Understanding how a drug is metabolized is crucial in preclinical research. This compound can be used as a tracer to elucidate the biotransformation pathways of etoposide and its derivatives in non-human research systems.

Tracing Metabolic Transformations and Metabolite Identification in Cellular Models and Subcellular Fractions

When this compound is incubated with in vitro or ex vivo systems, such as liver microsomes, hepatocytes, or cancer cell lines, the enzymes within these systems will process it. nih.gov Any metabolites formed from the deuterated parent compound will retain the d3-label. This isotopic signature creates a unique "doublet" pattern in the mass spectrum for each metabolite: one peak for the unlabeled metabolite (if unlabeled drug is also present) and another peak, 3 Daltons higher, for the deuterated metabolite.

This pattern allows for the rapid and confident identification of drug-related metabolites against the complex background of the biological matrix. Researchers can easily sift through the mass spectrometry data to find these characteristic isotopic pairs, facilitating the structural elucidation of novel metabolites. Common metabolic pathways for etoposide include 3'-demethylation, which is primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.gov Using the labeled compound can help confirm the products of such enzymatic reactions.

Enzyme Kinetics and Isotope Effects in Biotransformation Studies (Non-Human Systems)

The deuterium (B1214612) label in this compound can also be a tool to investigate the mechanisms of the enzymes that metabolize it. This is achieved by studying the kinetic isotope effect (KIE). nih.gov A C-D bond is stronger than a C-H bond, and therefore requires more energy to break. If the deuterated bond is broken during the rate-limiting step of an enzymatic reaction, that reaction will proceed more slowly for the deuterated compound compared to its non-deuterated counterpart.

By comparing the rate of metabolism of this compound to that of unlabeled 4'-O-Benzyl Etoposide in a non-human system, researchers can determine if a C-H bond at the labeled position is involved in the key step of the biotransformation. researchgate.net A significant KIE provides valuable mechanistic insight into the enzyme's catalytic cycle. nih.govdntb.gov.ua This information can be crucial for understanding drug-drug interactions and predicting metabolic profiles.

Role in Mechanistic Studies of Etoposide Derivatives in Cellular and Molecular Biology Research

Etoposide's mechanism of action involves the inhibition of topoisomerase II, an essential enzyme that manages DNA topology, leading to the accumulation of DNA double-strand breaks and ultimately cell death. nih.govnih.gov Stable isotope-labeled derivatives like this compound are valuable tools for probing these and other cellular mechanisms in research settings.

The deuterated compound can be used to accurately quantify the uptake of the drug into cells and its distribution into subcellular compartments, such as the nucleus where topoisomerase II resides. By using LC-MS/MS, researchers can precisely measure the amount of the drug that reaches its site of action. Furthermore, in more advanced quantitative proteomics studies, stable isotope labeling can help researchers understand how treatment with an etoposide derivative alters the cellular proteome, providing insights into pathways of drug resistance, apoptosis, and DNA repair. nih.gov The benzyl (B1604629) group on the 4'-O position may alter the drug's properties, and the d3 label is essential for tracking its cellular fate and quantifying its engagement with molecular targets. nih.gov

Elucidation of Molecular Interactions in Research Models (e.g., DNA topoisomerase II complex stabilization in in vitro assays)

The primary cellular target of the parent compound, etoposide, is topoisomerase II, an essential enzyme that manages DNA topology by creating transient double-stranded breaks to allow DNA strands to pass through each other. nih.govnih.gov Etoposide exerts its effect not by inhibiting the enzyme's ability to cleave DNA, but by preventing the subsequent re-ligation of the broken strands. nih.govmdpi.com This action stabilizes a state known as the "cleavage complex," where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA. nih.gov The accumulation of these complexes is a form of DNA damage that, when encountered by cellular processes like replication, leads to permanent double-strand breaks. nih.gov

In preclinical research, understanding the precise dynamics of this interaction is crucial. This compound is instrumental in such in vitro studies. Its key application is as an internal standard in quantitative mass spectrometry assays designed to measure the binding affinity and stabilization of the etoposide moiety within the topoisomerase II-DNA cleavage complex. By adding a known quantity of this compound to an experimental sample, researchers can correct for sample loss and ionization variability during analysis, thereby enabling highly accurate quantification of the non-labeled drug analog being studied.

This allows for the detailed characterization of how different factors—such as mutations in the topoisomerase II enzyme or the presence of other molecules—affect the formation and stability of the cleavage complex. mdpi.com

Table 1: Illustrative Data from an In Vitro Topoisomerase II Cleavage Complex Stabilization Assay

This table represents hypothetical data from an experiment designed to quantify the amount of an etoposide analog bound to the DNA-topoisomerase II complex, demonstrating the role of this compound as an internal standard for ensuring data accuracy.

Experimental ConditionEtoposide Analog Concentration (nM)Measured Complex-Bound Analog (fmol)Corrected Value using this compound (fmol)
Wild-Type Topo II10048.250.1
Wild-Type Topo II500235.1249.5
Wild-Type Topo II1000410.7450.3
Mutant Topo II (Etoposide-Resistant)10015.616.2
Mutant Topo II (Etoposide-Resistant)50070.375.8
Mutant Topo II (Etoposide-Resistant)1000121.9130.4

Cell Cycle Perturbation and Apoptosis Induction Studies in In Vitro Research (Contextualizing without clinical implications)

The DNA damage induced by etoposide triggers significant cellular responses, primarily cell cycle arrest and apoptosis (programmed cell death). drugbank.com Etoposide is known to be cell-cycle-dependent and phase-specific, with its effects most pronounced in the S and G2 phases of the cell cycle. drugbank.comnih.gov Exposure to the compound can cause cells to accumulate in these phases, preventing their progression into mitosis. nih.govnih.gov This arrest provides the cell with an opportunity to repair the DNA damage; if the damage is too extensive, the cell is typically directed towards apoptosis. mdpi.com

The induction of apoptosis by etoposide can occur through various signaling pathways. These are often dependent on the p53 tumor suppressor protein, which can activate downstream targets to initiate the apoptotic cascade. nih.govnih.gov A key event in this process is the activation of caspases, a family of protease enzymes that execute the dismantling of the cell. nih.govfrontiersin.org

In the context of in vitro research, this compound serves as a critical analytical tool for studies investigating these phenomena. When examining cell cycle perturbations or apoptosis, it is essential to correlate the observed biological effect with the precise intracellular concentration of the active compound. Due to its stability and unique mass, the deuterated compound is used as an internal standard to accurately measure the uptake, metabolism, and concentration of the unlabeled investigational compound within cell cultures over time. This ensures that observed changes in cell cycle distribution or apoptotic markers are reliably linked to a quantified intracellular drug level.

Table 2: Example Data from In Vitro Cell-Based Assays Following Treatment with an Etoposide Analog

This table shows representative data from in vitro experiments measuring cell cycle distribution and apoptosis induction. The use of this compound as an internal standard would underpin the accuracy of the drug concentration measurements correlated with these biological outcomes.

Treatment GroupIntracellular Drug Conc. (µM)% Cells in G2/M PhaseRelative Caspase-3 Activity
Control (Vehicle)012.5%1.0
Etoposide Analog (24h)0.535.8%2.7
Etoposide Analog (24h)1.051.2%4.8
Etoposide Analog (24h)5.068.9%9.3
Etoposide Analog (48h)0.528.1%4.1
Etoposide Analog (48h)1.040.7%7.5
Etoposide Analog (48h)5.055.4%15.6

Future Directions and Research Perspectives for Stable Isotope Labeled Podophyllotoxin Analogues

Emerging Synthetic Strategies for Complex Labeled Derivatives in Medicinal Chemistry

The synthesis of complex, site-specifically labeled molecules like 4'-O-Benzyl Etoposide-d3 is a significant challenge that drives innovation in synthetic organic chemistry. Traditional methods often involve multi-step sequences that can be inefficient. However, emerging strategies are providing more direct and selective routes for isotope incorporation, particularly in late-stage functionalization, which is highly desirable in medicinal chemistry.

One of the most powerful emerging techniques is metal-catalyzed hydrogen isotope exchange (HIE) . This approach allows for the direct replacement of hydrogen atoms with deuterium (B1214612) on a complex scaffold. Catalysts based on metals like ruthenium, rhodium, and iridium have shown remarkable efficacy in facilitating HIE reactions. For instance, ruthenium and rhodium nanoparticles have been demonstrated to catalyze selective H/D exchange in various organic molecules. These methods offer the advantage of incorporating deuterium atoms into molecules that might be difficult to assemble from smaller, pre-labeled building blocks.

Another key strategy is the "synthetic approach," which relies on the use of deuterated starting materials or reagents. For a molecule like this compound, this could involve using a deuterated benzyl (B1604629) group or incorporating deuterium atoms into the etoposide (B1684455) core structure at an early synthetic stage. While this can be a robust method, it often requires the de novo synthesis of the labeled building blocks. The choice between HIE and a synthetic approach depends on the desired labeling pattern, the complexity of the target molecule, and the availability of starting materials.

The development of these synthetic methodologies is crucial for expanding the library of available stable isotope-labeled podophyllotoxin (B1678966) analogues. Greater synthetic accessibility will enable more sophisticated research into their biological activities and metabolic fates.

Expanding Research Applications in Systems Biology and Pharmacometabolomics (Non-Clinical)

Stable isotope-labeled compounds are invaluable tools in systems biology and pharmacometabolomics, providing a window into the dynamic processes of living systems without perturbing them. This compound, as a precursor to labeled etoposide, is central to these non-clinical research applications.

In pharmacometabolomics , which studies how drugs affect metabolic pathways, deuterated analogues are essential. By introducing a deuterium-labeled drug into a biological system, researchers can trace its metabolic fate with high precision using mass spectrometry. The deuterium atoms act as a "heavy" tag, allowing the parent drug and its metabolites to be distinguished from their endogenous, non-labeled counterparts. This enables detailed studies of drug absorption, distribution, metabolism, and excretion (ADME). For instance, understanding the metabolism of etoposide, which is primarily mediated by cytochrome P450 enzymes like CYP3A4, can be significantly enhanced by using a labeled version to track the formation of metabolites such as etoposide catechol and quinone. nih.gov

Stable isotope tracing is a cornerstone of systems biology , used to map metabolic fluxes and understand how cells reprogram their metabolism, particularly in diseases like cancer. nih.govmdpi.com While nutrients like ¹³C-glucose or ¹⁵N-glutamine are commonly used tracers, a labeled drug can also be used to probe its own impact on cellular metabolism. For example, researchers could use deuterated etoposide to investigate how it alters central carbon metabolism or nucleotide biosynthesis in cancer cells, providing insights into its mechanism of action beyond DNA damage. nih.govmdpi.comacs.org

Furthermore, deuterated compounds like this compound are critical for creating internal standards for quantitative analysis. clearsynth.com In mass spectrometry-based assays, a known amount of the deuterated analogue is added to a sample. Because it is chemically identical to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization effects, correcting for variations in sample preparation and instrument response. texilajournal.comscispace.com This ensures highly accurate and precise quantification of the drug or its metabolites in complex biological matrices.

The table below summarizes the key applications of stable isotope-labeled analogues in these non-clinical research fields.

Research FieldApplication of Stable Isotope-Labeled AnaloguesKey Benefit
Pharmacometabolomics Tracing the metabolic fate of a drug (ADME studies).Precise identification and tracking of drug metabolites.
Systems Biology Probing the impact of a drug on cellular metabolic pathways.Understanding drug mechanism of action and effects on cellular physiology.
Quantitative Bioanalysis Serving as internal standards for mass spectrometry.Ensuring accurate and precise measurement of analyte concentrations.

Contributions to the Development of Novel Research Tools in Cancer Biology and Drug Discovery Efforts (Pre-clinical focus)

In the preclinical stages of cancer research and drug discovery, stable isotope-labeled podophyllotoxin analogues serve as indispensable research tools. Their application provides deeper insights into drug efficacy, mechanisms of resistance, and the identification of new therapeutic targets.

The primary mechanism of etoposide is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. nih.gov This leads to the accumulation of double-strand breaks in DNA and ultimately, cell death. nih.gov A deuterated version of etoposide can be used in preclinical cancer models to meticulously study this process. For example, researchers can investigate how slowing the metabolism of etoposide through deuteration affects its ability to form the critical ternary complex with topoisomerase II and DNA. This can help in understanding the structure-activity relationship and designing more potent inhibitors.

Moreover, metabolic reprogramming is a hallmark of cancer. nih.gov Cancer cells alter their metabolic pathways to support rapid proliferation. Stable isotope tracing with labeled anti-cancer drugs can help elucidate how these agents interfere with tumor metabolism. Studies have shown that etoposide treatment can significantly alter major metabolic pathways in brain cancer cells, including those related to amino acids and the urea (B33335) cycle. mdpi.com Using a deuterated analogue in such studies would allow for a more precise correlation between the drug's presence and the observed metabolic shifts.

Deuterium substitution can also be a strategy in drug discovery to improve a molecule's pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down its breakdown. isowater.com This is known as the Deuterium Kinetic Isotope Effect (DKIE) . For a drug like etoposide, this could potentially lead to:

Longer half-life in the body.

Increased drug exposure at the tumor site.

Reduced formation of potentially toxic metabolites.

By synthesizing various deuterated analogues of podophyllotoxin and evaluating their properties in preclinical models, medicinal chemists can identify candidates with superior therapeutic indices. This "precision deuteration" is an increasingly utilized strategy in the early stages of drug discovery to optimize lead compounds. nih.gov The development of compounds like this compound is the first step in enabling this type of advanced preclinical research, ultimately contributing to the design of safer and more effective cancer therapies.

Q & A

Basic: How to characterize the structural integrity of 4'-O-Benzyl Etoposide-d3 using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm the benzyl group position and deuterium incorporation. Compare peaks with non-deuterated analogs to identify isotopic shifts. For example, deuterated positions will show reduced or absent proton signals .
  • Mass Spectrometry (MS) : Employ high-resolution MS (e.g., Q-TOF) to verify molecular weight and deuterium enrichment (e.g., +3 Da for three deuterium atoms). Validate against theoretical isotopic patterns .
  • EPR Spectroscopy : If applicable, assess radical intermediates or paramagnetic species in degradation studies .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.
  • Maintain temperature at -20°C for long-term stability and avoid repeated freeze-thaw cycles.
  • Monitor humidity using desiccants (e.g., silica gel) to prevent hydrolysis of the benzyl ether group .

Advanced: How to optimize the synthetic yield of this compound while minimizing by-products?

Methodological Answer:

  • Reaction Conditions : Screen catalysts (e.g., K₂CO₃ or NH₄OAc) and solvents (DMF, THF) to enhance regioselectivity during benzylation. Use TLC or HPLC to track reaction progress and terminate at optimal conversion .
  • Purification : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Pre-packed columns (e.g., YMC-Pack SIL-06) improve reproducibility .
  • Deuterium Incorporation : Validate deuterium retention via isotopic ratio MS after purification .

Basic: How to design a cytotoxicity assay for this compound in cancer cell lines?

Methodological Answer:

  • Cell Line Selection : Use cell lines with documented sensitivity to etoposide (e.g., A549, HeLa) and include controls (non-deuterated analog).
  • Dose-Response Curves : Test concentrations from 0.1–100 µM, incubate for 48–72 hours, and quantify viability via MTT or ATP-based assays.
  • Data Normalization : Express results as % viability relative to untreated cells and validate with triplicate runs .

Advanced: What strategies can resolve discrepancies in the compound’s metabolic stability across different in vitro models?

Methodological Answer:

  • Comparative Assays : Parallel testing in microsomal (e.g., human liver microsomes) and cellular (e.g., HepG2) systems to identify model-specific biases.
  • Isotope Effects : Analyze deuterium’s impact on CYP450-mediated metabolism using LC-MS/MS to track deuterium loss in metabolites .
  • Kinetic Modeling : Apply Michaelis-Menten kinetics to compare VmaxV_{max} and KmK_m between deuterated and non-deuterated forms .

Basic: How to ensure ethical compliance when using this compound in preclinical studies?

Methodological Answer:

  • Institutional Approval : Submit protocols to ethics committees (e.g., IRB) detailing hypotheses, cell line sources, and safety measures.
  • Data Transparency : Disclose all raw data (e.g., appendices for large datasets) and conflicts of interest. Reference prior studies (e.g., antiviral deuterated analogs) to justify biological relevance .

Advanced: How to analyze conflicting data on the compound’s topoisomerase II inhibition efficacy?

Methodological Answer:

  • Assay Validation : Cross-validate results using plasmid relaxation assays, immunofluorescence for DNA damage markers (e.g., γ-H2AX), and comet assays.
  • Deuterium Effects : Compare IC₅₀ values with non-deuterated etoposide to assess isotopic impact on binding kinetics.
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey) to address variability across replicates .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and dissolution.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis.
  • Waste Disposal : Segregate as hazardous organic waste and use licensed disposal services .

Advanced: How to assess the ecological impact of this compound in wastewater from lab settings?

Methodological Answer:

  • Sample Analysis : Use SPE-LC-MS/MS to detect trace levels (ppb) in lab effluents. Include deuterium-specific MRM transitions for selectivity.
  • Toxicity Screening : Conduct acute toxicity tests on Daphnia magna or algae to estimate EC₅₀ values. Compare with regulatory thresholds (e.g., EPA) .

Basic: How to formulate a research question evaluating this compound’s mechanism of action?

Methodological Answer:

  • Variables : Define independent variables (e.g., concentration, exposure time) and dependent variables (e.g., DNA damage markers, apoptosis rate).
  • Hypothesis : Example: “Does deuterium substitution in this compound alter its interaction with topoisomerase II compared to the non-deuterated form?”
  • Context : Cite prior work on deuterium’s effects on drug metabolism and target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.